N-aminopyridine-3-carboximidamide hydrochloride
Overview
Description
N-aminopyridine-3-carboximidamide hydrochloride is a chemical compound used in various scientific research applications . It is primarily used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in several studies . For instance, a study published in Chemical Papers discussed the development of a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method to determine hydrophobic N-alkyloxy substituted amidines, including this compound . The method was successfully applied to monitor and control the synthesis process .Molecular Structure Analysis
The molecular formula of this compound is C6H9ClN4 . Its molecular weight is 172.62 .Scientific Research Applications
Crystallographic Studies
Crystal structures of related compounds, such as N′-aminopyridine-2-carboximidamide, have been studied for their hydrogen-bonding interactions and network formations. These studies are crucial for understanding the molecular and crystal structure of aminopyridine derivatives, which can influence their chemical and physical properties (Francois Eya’ane Meva et al., 2017).
Metallurgical Applications
Aminopyridine derivatives have been explored as extractants for metals from chloride solutions. The structure and concentration of these compounds, including those similar to N-aminopyridine-3-carboximidamide hydrochloride, significantly affect the extraction process, highlighting their potential in recovering valuable metals from industrial waste (I. Wojciechowska et al., 2017).
Pharmaceutical Research
The research into this compound and similar compounds has implications in developing inhibitors for various enzymes. For instance, derivatives of 2-aminopyridine have been investigated for their potential as neuronal nitric oxide synthase (nNOS) inhibitors, which are crucial in treating neurodegenerative diseases and stroke. These studies focus on improving bioavailability and understanding the pharmacological profiles of these inhibitors, thereby contributing to drug development efforts (He Huang & R. Silverman, 2013).
Properties
IUPAC Name |
N'-aminopyridine-3-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c7-6(10-8)5-2-1-3-9-4-5;/h1-4H,8H2,(H2,7,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMIUHAFAUQOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/N)/N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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